(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, acryloyl groups can participate in addition reactions, while sulfonamide groups are often involved in substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through various experimental methods .Scientific Research Applications
1. Receptor Ligand Design and Polypharmacological Approaches
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been investigated for their potential in receptor ligand design, particularly targeting serotonin receptors. N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, a group related closely to the compound , were studied for their selectivity towards the 5-HT7 receptor, a serotonin receptor. This research underscored the compound's potential in designing selective ligands or multifunctional agents, which could have implications for treating complex CNS disorders due to their polypharmacological profiles. Notably, certain derivatives were recognized for their antidepressant-like and pro-cognitive properties, highlighting their potential therapeutic value in CNS disorder treatment (Canale et al., 2016).
2. Structural Analysis and Molecular Interactions
The structural characteristics of similar compounds have been a subject of study to understand their molecular interactions better. For instance, a compound with a structural framework akin to this compound was synthesized, and its structure was analyzed, revealing significant twists and specific dihedral angles within its molecular structure. This kind of structural analysis is vital for understanding the compound's potential interactions with biological molecules, which is crucial for drug design and other applications (Richter et al., 2009).
3. Synthesis and Molecular Design for Therapeutic Applications
Compounds similar to this compound have been synthesized and studied for various therapeutic applications. For instance, a study focused on the synthesis and characterization of derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, shedding light on the versatile therapeutic applications these compounds may offer. The compounds were also evaluated for their potential toxicity, providing a comprehensive understanding of their safety profile (Küçükgüzel et al., 2013).
4. Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of derivatives similar to this compound have been a focal point of research. Some studies have synthesized and tested these derivatives for their in vitro activities against various cancer cell lines and microbial strains. These studies provide insights into the potential of these compounds in developing novel antimicrobial agents and cancer therapies (Mert et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-19(15(2)22(3)21-14)28(25,26)20-13-16-8-10-23(11-9-16)18(24)7-6-17-5-4-12-27-17/h4-7,12,16,20H,8-11,13H2,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJKPPSZCHMBH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.